molecular formula C7H7ClN2O B1654355 1H-Pyrrolo[3,2-b]pyridin-3-ol;hydrochloride CAS No. 2225146-51-8

1H-Pyrrolo[3,2-b]pyridin-3-ol;hydrochloride

Cat. No. B1654355
CAS RN: 2225146-51-8
M. Wt: 170.59
InChI Key: VPPFUIVRTDQZAC-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridin-3-ol hydrochloride is a chemical compound with the CAS Number: 2225146-51-8 . It has a molecular weight of 170.6 . The IUPAC name for this compound is 1H-pyrrolo[3,2-b]pyridin-3-ol hydrochloride .


Molecular Structure Analysis

The InChI code for 1H-Pyrrolo[3,2-b]pyridin-3-ol hydrochloride is 1S/C7H6N2O.ClH/c10-6-4-9-5-2-1-3-8-7(5)6;/h1-4,9-10H;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1H-Pyrrolo[3,2-b]pyridin-3-ol hydrochloride is a solid . Its SMILES string, which represents the structure of the molecule, is Oc1cnc2[nH]ccc2c1 .

Scientific Research Applications

Synthesis and Characterization

One study focused on synthesizing a related heterocyclic compound and characterized its reactivity, including its potential in non-linear optics, which could be relevant for "1H-Pyrrolo[3,2-b]pyridin-3-ol;hydrochloride" derivatives. The compound was analyzed using various spectroscopic techniques, and its stability, as well as reactivity properties, were explored through computational methods, highlighting its applicability in developing new anti-cancer drugs (Murthy et al., 2017).

Novel Synthetic Routes

Research on developing novel synthetic routes for the production of 1H-pyrrolo[2,3-b]pyridines from 1-substituted 2-aminopyrroles has been documented, illustrating the chemical versatility and the potential for creating a wide array of derivatives for further application in medicinal chemistry (Brodrick & Wibberley, 1975).

Metal-Organic Frameworks

Another study explored the creation of metal-organic frameworks (MOFs) featuring H-bonded structures that resemble polycatenanes. This research may inform the design of new materials based on "1H-Pyrrolo[3,2-b]pyridin-3-ol;hydrochloride" derivatives, with potential applications in catalysis or molecular recognition (Ghosh & Bharadwaj, 2005).

Electrochromic and Ion Receptor Properties

The electrochromic and ion receptor properties of a polymer based on a pyrrole derivative were investigated, revealing strong stability and reversible redox processes. Such materials, akin to "1H-Pyrrolo[3,2-b]pyridin-3-ol;hydrochloride" derivatives, could find applications in metal recovery and ion sensing technologies (Mert, Demir, & Cihaner, 2013).

Alkaloid Derivatives from Natural Sources

The isolation of pyrrolidinoquinazoline alkaloids from natural sources and their characterization through X-ray diffraction and spectroscopy have been described. Such compounds offer insights into the structural diversity and biological activity of "1H-Pyrrolo[3,2-b]pyridin-3-ol;hydrochloride" derivatives, potentially guiding drug discovery efforts (Khan et al., 2009).

Mechanism of Action

1H-Pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, so targeting FGFRs represents an attractive strategy for cancer therapy .

Safety and Hazards

The compound is classified under GHS07 and has the hazard statement H302, indicating that it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c10-6-4-9-5-2-1-3-8-7(5)6;/h1-4,9-10H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPFUIVRTDQZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)O)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2225146-51-8
Record name 1H-Pyrrolo[3,2-b]pyridin-3-ol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2225146-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[3,2-b]pyridin-3-ol;hydrochloride
Reactant of Route 2
1H-Pyrrolo[3,2-b]pyridin-3-ol;hydrochloride
Reactant of Route 3
1H-Pyrrolo[3,2-b]pyridin-3-ol;hydrochloride
Reactant of Route 4
1H-Pyrrolo[3,2-b]pyridin-3-ol;hydrochloride
Reactant of Route 5
Reactant of Route 5
1H-Pyrrolo[3,2-b]pyridin-3-ol;hydrochloride
Reactant of Route 6
1H-Pyrrolo[3,2-b]pyridin-3-ol;hydrochloride

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